![molecular formula C20H19ClF3N5O4 B2754142 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-53-6](/img/structure/B2754142.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its chemical stability and functional groups allow for diverse chemical modifications.
Biology: Its interactions with biological macromolecules make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Investigated for potential pharmaceutical applications, such as anti-inflammatory, anti-cancer, and antimicrobial activities. The compound's unique structure might allow it to act as a multi-target drug.
Industry: Utilized in the development of specialty materials or as a component in chemical research for developing new reaction pathways.
The mechanism by which the compound exerts its effects can vary:
Molecular Targets: It can target specific enzymes or receptors, binding to them and altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites.
Pathways Involved: By interacting with various biological pathways, it can influence processes such as signal transduction, gene expression, or metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves several steps The initial step often includes the preparation of intermediate compounds, which are then further reacted under specific conditions to yield the final product
Starting Materials:
3-chloro-5-(trifluoromethyl)-2-pyridine
Piperazine
Appropriate solvents and reagents for nitration and benzoxazine formation
Reaction Steps:
Step 1: Nitration of 3-chloro-5-(trifluoromethyl)-2-pyridine to introduce a nitro group.
Step 2: Formation of a piperazine derivative by reacting piperazine with the nitrated pyridine compound.
Step 3: Introduction of the benzoxazine moiety through a cyclization reaction involving appropriate conditions such as temperature and solvents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimization of the reaction conditions, such as the use of catalysts to increase yield, and continuous flow processes to ensure consistency and efficiency. Scaling up typically requires considerations of safety, cost-effectiveness, and environmental impact.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction can lead to the transformation of nitro groups into amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on various parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and strong bases/acids.
Major Products: Depending on the reaction conditions, major products can include de-halogenated derivatives, reduced amines, or further nitrated compounds.
Comparison with Similar Compounds
**2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-2(4H)-one (structurally similar, slight variations in functional groups)
**3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives (compounds sharing the pyridinyl core)
**Benzoxazinone derivatives (compounds with the benzoxazinone moiety but different side chains)
Uniqueness: This compound stands out due to its specific combination of the trifluoromethyl-pyridine group with the nitro-benzoxazine core, leading to unique chemical and biological properties that are not typically found in similar compounds.
There you have it, a deep dive into 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one, one molecule making waves across chemistry, biology, and medicinal fields alike. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-14-9-12(20(22,23)24)11-25-18(14)28-7-5-27(6-8-28)4-3-16-19(30)26-15-2-1-13(29(31)32)10-17(15)33-16/h1-2,9-11,16H,3-8H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMJLDQJUEDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B2754059.png)
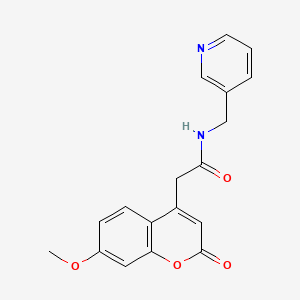
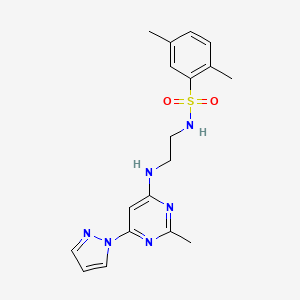

![2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)
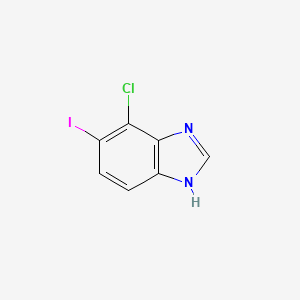
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)
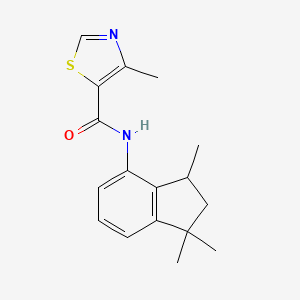
![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)
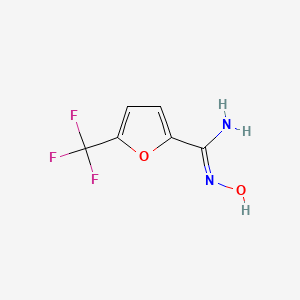
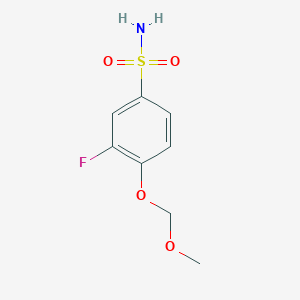
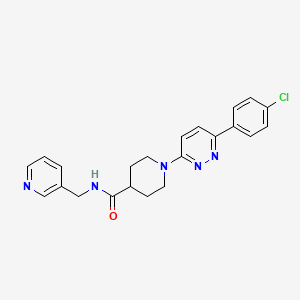
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
